molecular formula C24H26FN3O B048065 Biriperone CAS No. 42021-34-1

Biriperone

Cat. No.: B048065
CAS No.: 42021-34-1
M. Wt: 391.5 g/mol
InChI Key: YCNCIZWAGQTWBI-UHFFFAOYSA-N
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Description

Biriperone, also known as Centbutindole, is a chemical compound developed as an antipsychotic drug. It has shown effective antipsychotic activity in patients with schizophrenia. This compound acts as a dopamine antagonist and also as a blocker of the serotonin 2A receptor .

Mechanism of Action

Target of Action

Biriperone, also known as Centbutindole, primarily targets the Dopamine receptors and the 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

This compound acts as an antagonist at the dopamine receptors and the 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and inhibits their activity. The inhibition of these receptors can lead to changes in neurotransmission, which may result in the alleviation of symptoms in conditions like schizophrenia .

Biochemical Pathways

By acting as an antagonist at specific dopamine and serotonin receptors, this compound can influence the signaling pathways associated with these neurotransmitters. This can lead to downstream effects such as changes in mood, cognition, and behavior .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of specific dopamine and serotonin receptors . This can lead to alterations in neurotransmission and changes in various neurological and psychological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biriperone involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the β-carboline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step typically involves a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acyl chloride.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Biriperone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .

Scientific Research Applications

Biriperone has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Biriperone

This compound is unique in its specific binding affinity and selectivity for dopamine D2 and serotonin 2A receptors. This selectivity contributes to its effectiveness in treating psychosis with potentially fewer side effects compared to other antipsychotics .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNCIZWAGQTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866048
Record name Biriperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42021-34-1, 41510-23-0
Record name 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42021-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biriperone [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143691
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Record name Biriperone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one
Source European Chemicals Agency (ECHA)
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Record name BIRIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5776HBV7UD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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